Talazoparib

Descripción

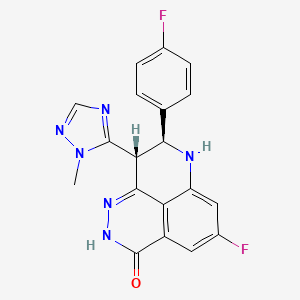

Structure

3D Structure

Propiedades

IUPAC Name |

(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGQMRYQVZSGDQ-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025928 | |

| Record name | Talazoparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207456-01-6, 1373431-65-2 | |

| Record name | Talazoparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207456-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talazoparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207456016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talazoparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talazoparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3H-Pyrido[4,3,2-de]phthalazin-3-one, 5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-, (8S,9R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALAZOPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QHX048FRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Deep Dive into Talazoparib: Unraveling its Potent PARP Trapping Efficiency

For Immediate Release

NEW YORK, NY – Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a significant therapeutic agent, particularly for patients with germline BRCA1/2-mutated, HER2-negative advanced breast cancer. Its clinical efficacy is intrinsically linked to its dual mechanism of action: catalytic inhibition of the PARP enzyme and, more critically, the trapping of PARP-DNA complexes. This in-depth guide provides a technical overview of this compound's PARP trapping efficiency and potency, tailored for researchers, scientists, and drug development professionals.

This compound distinguishes itself from other PARP inhibitors through its superior ability to trap PARP1 and PARP2 enzymes at sites of DNA single-strand breaks (SSBs). This trapping mechanism converts transient SSBs into more cytotoxic double-strand breaks (DSBs) during DNA replication, a lesion that is particularly detrimental to cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. This synthetic lethality is the cornerstone of this compound's therapeutic effect.

Preclinical studies have consistently demonstrated that this compound is approximately 100-fold more potent at trapping PARP-DNA complexes compared to other inhibitors like olaparib and rucaparib.[1][2] This heightened trapping efficiency is believed to be a key driver of its pronounced cytotoxicity in HRR-deficient cancer cells.

Quantitative Analysis of this compound's Potency

The potency of this compound has been quantified through various in vitro assays, providing a clear picture of its inhibitory and cytotoxic capabilities.

Table 1: this compound PARP1/2 Enzymatic Inhibition

| Parameter | PARP1 | PARP2 | Reference |

| IC50 | 0.57 nM | - | [2] |

| Ki | 1.2 nM | 0.87 nM |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | IC50 / EC50 | Reference |

| MDA-MB-436 | Breast | BRCA1 mutant | ~0.13 µM | [3] |

| HCC1937 | Breast | BRCA1 mutant | 10 µM | [3] |

| SUM149PT | Breast | BRCA1 mutant | ~1 nM | [4] |

| MDA-MB-231 | Breast | BRCA wild-type | ~0.48 µM | [5] |

| MDA-MB-468 | Breast | BRCA wild-type | ~0.8 µM | [5] |

| BT549 | Breast | BRCA wild-type | 0.3 µM | [5] |

| HCC70 | Breast | BRCA wild-type | 0.8 µM | [5] |

| BR58 | Ovarian | BRCA1 mutant, LOH-positive | ~0.2 µM | [6] |

| BR103T | Breast | BRCA1 mutant, LOH-negative | 2.98 µM | [6] |

| BR99 | Breast | BRCA2 mutant, LOH-negative | ~4.98 µM | [6] |

IC50/EC50: Half-maximal inhibitory/effective concentration. LOH: Loss of Heterozygosity.

Table 3: Comparative PARP Trapping Potency

| PARP Inhibitor | Relative Trapping Potency |

| This compound | +++++ |

| Niraparib | ++++ |

| Olaparib | +++ |

| Rucaparib | +++ |

| Veliparib | + |

This table provides a qualitative comparison based on multiple sources indicating the superior trapping ability of this compound.[4]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the PARP trapping efficiency and potency of this compound.

Cellular PARP Trapping Assay (via Western Blot)

This assay quantifies the amount of PARP enzyme trapped on chromatin within cells following treatment with a PARP inhibitor.

1. Cell Culture and Treatment:

-

Seed cells (e.g., DU-145 prostate cancer cells) in 10 cm dishes and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) and a reference inhibitor.

-

To induce DNA damage and PARP recruitment, co-treat with a DNA-damaging agent such as 0.01% methyl methanesulfonate (MMS) for a defined period (e.g., 4 hours).[7]

-

Include vehicle-only and MMS-only controls.

2. Cellular Fractionation:

-

Harvest and wash cells with ice-cold PBS.

-

Perform subcellular fractionation to separate the chromatin-bound proteins from the nuclear soluble and cytoplasmic fractions. This can be achieved using commercially available kits or standard biochemical protocols.

3. Protein Quantification and Western Blot:

-

Determine the protein concentration of the chromatin-bound fractions using a BCA assay to ensure equal loading.[7]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for PARP1.

-

Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.[7]

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software. The increase in the PARP1 signal in the chromatin fraction of this compound-treated cells compared to controls indicates the extent of PARP trapping.

Fluorescence Polarization (FP) Assay for PARP Trapping

This biochemical assay measures the ability of an inhibitor to prevent the dissociation of PARP1 from a fluorescently labeled DNA substrate.

1. Reagent Preparation:

-

Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).

-

Dilute recombinant human PARP1 enzyme and a fluorescently labeled DNA oligonucleotide probe (designed with a single-strand break) to their optimal working concentrations in the assay buffer.

2. Assay Procedure:

-

In a 96-well black, flat-bottom plate, add the PARP1 enzyme, the fluorescent DNA probe, and the this compound dilutions.

-

Incubate the plate to allow the binding of PARP1 to the DNA, resulting in a high fluorescence polarization signal.

-

Initiate the PARylation reaction by adding NAD+. In the absence of an inhibitor, PARP1 will auto-PARylate and dissociate from the DNA, leading to a decrease in fluorescence polarization.

-

In the presence of a potent trapping agent like this compound, PARP1 remains bound to the DNA even after the addition of NAD+, thus maintaining a high fluorescence polarization signal.

3. Data Analysis:

-

Measure the fluorescence polarization using a microplate reader.

-

The trapping efficiency is determined by the concentration of this compound required to prevent the decrease in the fluorescence polarization signal. Plot the FP values against the log of the inhibitor concentration to determine the EC50 value.

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on cancer cells.

1. Cell Seeding:

-

Seed cancer cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

2. Drug Treatment:

-

The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

3. Incubation:

-

Incubate the cells for a period of 72 to 96 hours, or a duration appropriate for the cell line's doubling time.

4. Viability Assessment:

-

Measure cell viability using a reagent such as MTT, AlamarBlue, or a luminescent-based assay (e.g., CellTiter-Glo).

-

Read the absorbance or luminescence using a microplate reader.

5. Data Analysis:

-

Normalize the results to the vehicle-only control to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, visualize key pathways and experimental workflows.

References

- 1. Development of the PARP inhibitor this compound for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. benchchem.com [benchchem.com]

Preclinical Evaluation of Talazoparib in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in the repair of single-strand DNA breaks (SSBs). Its primary mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes.[1][2] This dual action leads to the accumulation of SSBs, which upon DNA replication, are converted into cytotoxic double-strand breaks (DSBs). In tumor cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[3][4] Preclinical studies have demonstrated the potent anti-tumor activity of this compound as a monotherapy and in combination with other agents across a range of solid tumors, including those with and without BRCA mutations. This guide provides a comprehensive overview of the preclinical data for this compound, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways.

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism:

-

PARP Catalytic Inhibition: this compound competitively binds to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation impairs the recruitment of DNA repair proteins to the sites of SSBs.[2]

-

PARP Trapping: this compound stabilizes the interaction between PARP enzymes and DNA at the site of an SSB, forming a cytotoxic PARP-DNA complex.[1][2] This "trapping" is considered a more potent mechanism of cytotoxicity than catalytic inhibition alone, as it physically obstructs DNA replication and transcription, leading to the formation of DSBs.[2][5] Preclinical models have indicated that this compound is approximately 100-fold more potent at trapping PARP than other inhibitors like olaparib.[2]

The accumulation of unrepaired SSBs and the formation of PARP-DNA complexes result in the collapse of replication forks during the S-phase of the cell cycle, generating DSBs. In cells with a functional HR pathway, these DSBs can be repaired. However, in tumor cells with HR deficiency (HRD), such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to genomic instability and ultimately, apoptotic cell death.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical efficacy of this compound across various solid tumor types.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | BRCA Status | IC50 (µM) |

| COLO-800 | Melanoma | Not Specified | 0.0116 |

| MHH-ES-1 | Ewing's Sarcoma | Not Specified | 0.0187 |

| MC-IXC | Neuroblastoma | Not Specified | 0.0240 |

| ES8 | Ewing's Sarcoma | Not Specified | 0.0266 |

| ES4 | Ewing's Sarcoma | Not Specified | 0.0282 |

| NTERA-2-cl-D1 | Testis | Not Specified | 0.0285 |

| 697 | Lymphoblastic Leukemia | Not Specified | 0.0306 |

| ES7 | Ewing's Sarcoma | Not Specified | 0.0319 |

| EW-3 | Ewing's Sarcoma | Not Specified | 0.0325 |

| EW-22 | Ewing's Sarcoma | Not Specified | 0.0337 |

| HGC-27 | Stomach Cancer | Not Specified | 0.0369 |

| MSTO-211H | Mesothelioma | Not Specified | 0.0422 |

| IHH-4 | Thyroid Cancer | Not Specified | 0.0492 |

| TC-71 | Ewing's Sarcoma | Not Specified | 0.0542 |

| ES1 | Ewing's Sarcoma | Not Specified | 0.0550 |

| A2058 | Melanoma | Not Specified | 0.0600 |

| NB10 | Neuroblastoma | Not Specified | 0.0610 |

| CML-T1 | Chronic Myeloid Leukemia | Not Specified | 0.0660 |

| A673 | Rhabdomyosarcoma | Not Specified | 0.0675 |

| NCI-H1876 | Small Cell Lung Cancer | Not Specified | 0.0681 |

| BV-173 | Chronic Myeloid Leukemia | Not Specified | 0.0732 |

| EW-7 | Ewing's Sarcoma | Not Specified | 0.0852 |

| SK-CO-1 | Colon Cancer | Not Specified | 0.0857 |

| 8-MG-BA | Glioma | Not Specified | 0.0895 |

| NCI-H209 | Small Cell Lung Cancer | Not Specified | 0.0977 |

| MG63 | Osteosarcoma | BAP1, FANCA, FANCD2 loss | Positive HRD-LOH |

| ZK-58 | Osteosarcoma | Not Specified | Positive HRD-LOH |

| SaOS-2 | Osteosarcoma | Not Specified | Borderline HRD-LOH |

| MNNG-HOS | Osteosarcoma | Not Specified | Borderline HRD-LOH |

| U2OS | Osteosarcoma | Not Specified | Negative HRD-LOH |

| Data compiled from various preclinical studies.[6] IC50 values can vary based on experimental conditions. |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| RMG1 | Ovarian | This compound (0.33 mg/kg) + Temozolomide (2.5 mg/kg) | Daily x 28 days | Significant (P=0.02) vs. control | [1] |

| M207 | Melanoma | This compound (0.33 mg/kg) + Temozolomide (2.5 mg/kg) | Daily x 28 days | Significant (P=0.02) vs. control | [1] |

| M238 | Melanoma | This compound (0.33 mg/kg) + Temozolomide (2.5 mg/kg) | Daily x 28 days | Significant (P=0.02) vs. control | [1] |

| Ewing Sarcoma (5/10 models) | Ewing Sarcoma | This compound (0.1 mg/kg BID) + Temozolomide (30 mg/kg daily) | 5 days | Significant synergism | [7] |

| Ewing Sarcoma (5/10 models) | Ewing Sarcoma | This compound (0.25 mg/kg BID) + Temozolomide (12 mg/kg daily) | 5 days | Significant synergism | [7] |

| Brca1-deficient mammary tumors | Breast Cancer | This compound implant (50 µg) | One-time intratumoral | 67% decrease in tumor volume | [8] |

| KT-10 (PALB2 mutant) | Wilms' Tumor | PEG~TLZ conjugate (single injection) | Single dose | As effective as ~30 daily oral doses | [9] |

| MX-1 (BRCA1-deficient) | Triple-Negative Breast Cancer | PEG~TLZ conjugate (single injection) | Single dose | As effective as ~30 daily oral doses | [9] |

| DLD-1 (BRCA2-deficient) | Colon Cancer | PEG~TLZ conjugate (single injection) | Single dose | As effective as ~30 daily oral doses | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key preclinical assays used in the evaluation of this compound.

In Vitro Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10][11]

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (and vehicle control) for a specified duration (e.g., 72 hours).

-

Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][11]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

These immunofluorescence-based assays visualize and quantify DNA double-strand breaks (γH2AX) and the recruitment of the key homologous recombination protein RAD51 to sites of DNA damage.[2][8][13]

-

Materials:

-

Cells grown on coverslips

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.2-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (anti-γH2AX, anti-RAD51)

-

Fluorescently-labeled secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash with PBS and permeabilize with Triton X-100 for 10-15 minutes.

-

Wash with PBS and block with 5% BSA for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., rabbit anti-RAD51 and mouse anti-γH2AX) overnight at 4°C.

-

Wash with PBS and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize and quantify the number of nuclear foci per cell using a fluorescence microscope and image analysis software.

-

This assay biochemically quantifies the ability of an inhibitor to trap PARP1 on DNA.[14][15]

-

Materials:

-

Purified recombinant His-tagged PARP1

-

Terbium-labeled anti-His antibody

-

Digested Alexa488-labeled DNA duplex

-

Assay buffer (e.g., 10 mmol/L KPO4, pH 7.8, 50 mmol/L NaCl, 1 mmol/L EDTA, 0.05% pluronic F-68, 1 mmol/L DTT)

-

This compound and other PARP inhibitors

-

NAD+

-

TR-FRET plate reader

-

-

Procedure:

-

Assemble PARP1-DNA complexes by incubating His-tagged PARP1, terbium-labeled anti-His antibody, and Alexa488-labeled DNA duplex in assay buffer.

-

Add serial dilutions of this compound or other inhibitors to the pre-assembled complexes and incubate.

-

Initiate PARP1 dissociation by adding NAD+.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal over time. A higher TR-FRET ratio indicates inhibition of complex dissociation (i.e., PARP trapping).

-

Determine the dose-response for PARP trapping and calculate EC50 values.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.[1][16][17]

-

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID)

-

Cancer cell lines for implantation

-

Matrigel (optional)

-

This compound formulation for oral gavage or other administration routes

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of immunodeficient mice.

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (and/or combination agents) and vehicle control according to the specified dosing schedule.

-

Measure tumor volume (e.g., using the formula: (Length x Width²) / 2) and body weight regularly (e.g., 2-3 times per week).

-

Continue treatment for the duration of the study or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Calculate tumor growth inhibition and assess statistical significance.

-

Signaling Pathway Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the key DNA damage response pathways affected by this compound.

Base Excision Repair (BER) Pathway

The BER pathway is responsible for repairing single-strand DNA breaks and is initiated by PARP1. This compound's inhibition of PARP1 disrupts this pathway.

Homologous Recombination (HR) Pathway

The HR pathway is a high-fidelity repair mechanism for double-strand DNA breaks. In HR-deficient tumors, the inability to repair DSBs induced by this compound leads to cell death.

Conclusion

The preclinical evaluation of this compound has robustly demonstrated its potent anti-tumor activity in a variety of solid tumor models. Its dual mechanism of PARP catalytic inhibition and, more importantly, PARP trapping, provides a strong rationale for its efficacy, particularly in tumors with homologous recombination deficiencies. The comprehensive data on its in vitro cytotoxicity and in vivo efficacy, supported by detailed experimental protocols, provide a solid foundation for its clinical development and application. Further research into combination strategies and mechanisms of resistance will continue to refine the optimal use of this compound in the treatment of solid tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. crpr-su.se [crpr-su.se]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. benchchem.com [benchchem.com]

- 14. nmsgroup.it [nmsgroup.it]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. BiTE® Xenograft Protocol [protocols.io]

Talazoparib's Effect on DNA Damage Response Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talazoparib is a highly potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) network.[1] Its primary mechanism of action involves not only the catalytic inhibition of PARP but, more significantly, the trapping of PARP-DNA complexes.[2] This dual action disrupts the repair of DNA single-strand breaks (SSBs), leading to the accumulation of cytotoxic DNA double-strand breaks (DSBs) during replication.[3][4] This mechanism is particularly effective in tumors with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[5][6] This guide provides an in-depth analysis of this compound's interaction with key DDR pathways, summarizes quantitative efficacy data, details relevant experimental protocols, and visualizes the core molecular mechanisms.

Mechanism of Action: Catalytic Inhibition and PARP Trapping

PARP enzymes, particularly PARP1, are among the first responders to DNA single-strand breaks (SSBs). Upon binding to a break, PARP1 becomes catalytically active, using NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2] This PARylation process serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[2]

This compound exerts its anticancer effects through two primary mechanisms:

-

Catalytic Inhibition : this compound competes with NAD+ for the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR chains. This action alone hinders the efficient repair of SSBs.[2]

-

PARP Trapping : Considered the more cytotoxic mechanism, this compound stabilizes the PARP-DNA complex, preventing the enzyme's dissociation from the DNA lesion even after repair would normally be complete.[2][3] These trapped complexes are significant obstacles for DNA replication forks. When a replication fork encounters a trapped PARP on an unrepaired SSB, the fork can stall and collapse, generating a more lethal two-ended DNA double-strand break (DSB).[2][4]

This compound is distinguished from other PARP inhibitors by its exceptional potency in trapping PARP1, being nearly 100-fold more potent than several other inhibitors in this regard.[2][7] This high trapping efficiency is a key contributor to its cytotoxicity.[8][9]

References

- 1. Poly (ADP-Ribose) Polymerase Inhibitors: this compound in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of the PARP inhibitor this compound for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.pfizer.com [cdn.pfizer.com]

- 4. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]

- 5. oncodaily.com [oncodaily.com]

- 6. Sustained, local delivery of the PARP inhibitor this compound prevents the development of mammary gland hyperplasia in Brca1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

The Discovery and Development of Talazoparib (BMN 673): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talazoparib (formerly BMN 673), marketed as Talzenna, is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. Its development represents a significant advancement in the targeted therapy of cancers with deficiencies in DNA damage repair (DDR), particularly those harboring mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound. It includes a compilation of key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction: The Rationale for PARP Inhibition

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract this, cells have evolved a complex network of DNA repair pathways. One key player in the repair of DNA single-strand breaks (SSBs) is the PARP family of enzymes. When PARP is inhibited in cells with a deficient homologous recombination repair (HRR) pathway, often due to mutations in genes like BRCA1 and BRCA2, unrepaired SSBs accumulate and are converted into cytotoxic double-strand breaks (DSBs) during DNA replication. This concept, known as synthetic lethality, forms the therapeutic basis for PARP inhibitors in BRCA-mutated cancers.

This compound was developed as a highly potent PARP inhibitor with a dual mechanism of action: catalytic inhibition of PARP and the trapping of PARP-DNA complexes.[1] This trapping mechanism is believed to contribute significantly to its cytotoxicity.

Discovery and Synthesis

This compound was synthesized from tetrahydropyridophthalazinone derivatives. The key structural features were optimized for high-potency inhibition of PARP1 and PARP2.

Synthesis Protocol

A general synthetic scheme for this compound is outlined below. For a detailed, step-by-step synthesis, please refer to the publication by Wang et al. (2016) and the patent WO2017215166A1.[2][3]

A multi-step synthesis is employed, often starting from precursors like 4-amino-6-fluoroisobenzofuran-1(3H)-one and 4-fluorobenzaldehyde.[2] A key step involves a chiral resolution to isolate the desired (8S,9R) enantiomer, which is the active form of the drug.[4] The synthesis involves the formation of a dihydropyridophthalazinone core, followed by the addition of the 1-methyl-1H-1,2,4-triazol-5-yl moiety.[2][3][5][6]

Mechanism of Action

This compound exerts its anticancer effects through two primary mechanisms:

-

Catalytic Inhibition of PARP: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibits the recruitment of other DNA repair proteins to the site of SSBs.[1]

-

PARP Trapping: this compound stabilizes the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA.[1] This trapped complex is a physical impediment to DNA replication and transcription, leading to the formation of DSBs. This compound is a more potent PARP trapping agent compared to other inhibitors like olaparib and rucaparib.

Signaling Pathway: DNA Damage Response and Synthetic Lethality

The following diagram illustrates the central role of PARP in DNA repair and the synthetic lethal interaction with HRR deficiency.

Caption: DNA Damage Response Pathway and the Action of this compound.

Preclinical Development

In Vitro Studies

This compound demonstrated high potency in inhibiting PARP1 enzymatic activity and was significantly more cytotoxic in cancer cell lines with BRCA1 or BRCA2 mutations compared to wild-type cell lines.

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | BRCA1 Status | BRCA2 Status | IC50 (µM) |

| MDA-MB-436 | Breast Cancer | Mutant | Wild-Type | ~10 |

| HCC1937 | Breast Cancer | Mutant | Wild-Type | Less sensitive |

| SKBR3 | Breast Cancer | Wild-Type | Wild-Type | ~0.04 |

| JIMT1 | Breast Cancer | Wild-Type | Wild-Type | ~0.002 |

| MDA-MB-231 | Breast Cancer | Wild-Type | Wild-Type | ~0.48 |

| MDA-MB-468 | Breast Cancer | Wild-Type | Wild-Type | ~0.8 |

| BT549 | Breast Cancer | Wild-Type | Wild-Type | ~0.3 |

| HCC70 | Breast Cancer | Wild-Type | Wild-Type | ~0.8 |

| HCC1143 | Breast Cancer | Wild-Type | Wild-Type | ~9 |

| HCC1806 | Breast Cancer | Wild-Type | Wild-Type | ~8 |

| BR58 | Ovarian Cancer | Mutant (LOH) | Wild-Type | ~0.2 |

| BR5 | Breast Cancer | Wild-Type | Mutant (LOH) | Resistant |

Note: IC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources.[7][8][9]

In Vivo Studies

In preclinical xenograft models using BRCA-mutated cancer cell lines, this compound demonstrated significant anti-tumor activity as a single agent and in combination with chemotherapy.[10]

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Dose | 0.5 mg/kg (oral) |

| Cmax | Varies by genetic background |

| AUC | Modest increase in ABCB1/ABCG2 knockout mice |

| Bioavailability | Orally bioavailable |

Data from studies in wild-type and ABCB1/ABCG2 knockout mice.[11][12]

Experimental Protocols

A common method to assess PARP enzymatic activity is an ELISA-based assay.

Caption: Workflow for a PARP Enzymatic Activity Assay.

Detailed Methodology:

-

Plate Coating: 96-well plates are coated with histone proteins, which serve as the substrate for PARP.

-

Reaction Mixture: A reaction mixture containing purified PARP1 or PARP2 enzyme, biotinylated NAD+, and varying concentrations of this compound (or a vehicle control) is added to the wells.

-

Incubation: The plate is incubated to allow the PARP-mediated poly-ADP-ribosylation of the histone substrate.

-

Detection: The amount of incorporated biotinylated ADP-ribose is detected using streptavidin conjugated to horseradish peroxidase (HRP), followed by the addition of a chemiluminescent or colorimetric HRP substrate. The signal intensity is inversely proportional to the PARP inhibitory activity of this compound.[13][14][15][16]

PARP trapping can be assessed using a fluorescence polarization (FP) assay.

References

- 1. Development of the PARP inhibitor this compound for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2017215166A1 - Synthesis of parpinhibitor this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. BMN 673 synthesis - chemicalbook [chemicalbook.com]

- 5. Radiosynthesis and Evaluation of this compound and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. benchchem.com [benchchem.com]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Exploring pharmacokinetics of this compound in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

Talazoparib and Synthetic Lethality: A Technical Guide to a Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The principle of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either one alone does not, has become a cornerstone of modern targeted cancer therapy. Poly(ADP-ribose) polymerase (PARP) inhibitors, such as talazoparib, are a prime example of this approach, demonstrating significant efficacy in tumors with deficiencies in the homologous recombination (HR) pathway for DNA repair, most notably those with mutations in the BRCA1 and BRCA2 genes.[1][2] this compound distinguishes itself through a potent dual mechanism of action: catalytic inhibition of the PARP enzyme and a highly effective "trapping" of the PARP-DNA complex.[3][4][5] This trapping mechanism is a key driver of its cytotoxicity.[3][6] This technical guide provides an in-depth examination of this compound's mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its activity, and an overview of resistance mechanisms.

The Principle of Synthetic Lethality in the Context of PARP Inhibition

In healthy cells, DNA integrity is maintained by a complex network of DNA damage response (DDR) pathways. Single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 and PARP2 play a crucial role.[7][8] If these SSBs are not repaired, they can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[4] DSBs are repaired by several mechanisms, with the high-fidelity homologous recombination (HR) pathway being paramount.[7] Key proteins in the HR pathway include BRCA1 and BRCA2.[7][9]

In cancer cells harboring BRCA1/2 mutations, the HR pathway is deficient.[4][8] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and prevent the formation of lethal DSBs.[4] The inhibition of PARP in these already HR-deficient cells creates a state of synthetic lethality. The accumulation of unrepaired SSBs leads to stalled replication forks, the formation of DSBs that cannot be repaired, genomic instability, and ultimately, apoptosis.[3][7]

This compound's Dual Mechanism of Action

This compound is a potent, orally active inhibitor of PARP1 and PARP2.[3] Its efficacy stems from two distinct but complementary mechanisms.[4][5]

2.1. Catalytic Inhibition this compound competitively binds to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzymes.[3][10] This prevents the catalytic activity of PARP, which involves the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto itself and other nuclear proteins.[3] This process, known as PARylation, is essential for recruiting other DNA repair factors to the site of an SSB.[3] By inhibiting PARylation, this compound disrupts the BER pathway.[4]

2.2. PARP Trapping Beyond simple catalytic inhibition, this compound's primary cytotoxic mechanism is the trapping of PARP enzymes on DNA.[3][8] After PARP1 binds to a site of DNA damage, it must eventually dissociate to allow the subsequent steps of repair to proceed.[11] this compound allosterically stabilizes the PARP-DNA complex, preventing this dissociation.[3][11] These trapped complexes are highly cytotoxic, as they create physical obstructions on the DNA that disrupt replication and transcription, leading to the formation of DSBs.[8] Preclinical studies have shown that this compound is significantly more potent at trapping PARP than other inhibitors, a property that correlates with its high cytotoxicity.[3][6] It has been shown to be up to 100-fold more potent at trapping PARP1 than other PARP inhibitors.[3]

Quantitative Data Summary

This compound has demonstrated significant clinical activity, particularly in patients with germline BRCA1/2-mutated, HER2-negative advanced breast cancer. The pivotal Phase III EMBRACA trial provided key evidence for its approval.

Table 1: Efficacy of this compound in the EMBRACA Trial [12]

| Endpoint | This compound (n=287) | Physician's Choice Chemotherapy (n=144) | Hazard Ratio (HR) / Odds Ratio (OR) | p-value |

|---|---|---|---|---|

| Median Progression-Free Survival (PFS) | 8.6 months | 5.6 months | HR: 0.54 (95% CI, 0.41-0.71) | < 0.001 |

| Objective Response Rate (ORR) | 62.6% | 27.2% | OR: 4.99 (95% CI, 2.9-8.8) | < 0.001 |

A real-world analysis of patients with HER2-negative, locally advanced or metastatic breast cancer with gBRCA mutations showed comparable results.

Table 2: Real-World Efficacy Data for this compound (n=84) [12]

| Endpoint | Value | 95% Confidence Interval (CI) |

|---|---|---|

| Median Progression-Free Survival (PFS) | 8.7 months | 8.0 - 9.9 months |

| Overall Response Rate (ORR) | 63% | 52% - 74% |

| Median Time to Treatment Failure (TTF) | 8.6 months | 8.0 - 9.7 months |

This compound is also being investigated in other cancers, including prostate cancer. The Phase III TALAPRO-2 trial evaluated this compound in combination with enzalutamide for metastatic castration-resistant prostate cancer (mCRPC).

Table 3: Efficacy of this compound + Enzalutamide in the TALAPRO-2 Trial (All-Comers) [13][14]

| Endpoint | This compound + Enzalutamide | Placebo + Enzalutamide | Hazard Ratio (HR) | p-value |

|---|---|---|---|---|

| Median Radiographic PFS (rPFS) | Not Reached | 21.9 months | 0.63 (95% CI, 0.51-0.78) | < 0.0001 |

| Median Overall Survival (OS) | 45.8 months | 37.0 months | 0.80 (95% CI, 0.66-0.96) | 0.016 |

The benefit was more pronounced in patients with HRR gene mutations.

Table 4: Efficacy of this compound + Enzalutamide in TALAPRO-2 (HRR-deficient) [14][15]

| Endpoint | This compound + Enzalutamide | Placebo + Enzalutamide | Hazard Ratio (HR) | p-value |

|---|---|---|---|---|

| Radiographic PFS (rPFS) | - | - | 0.45 (95% CI, 0.33-0.61) | < 0.0001 |

| Overall Survival (OS) | - | - | 0.55 (95% CI, 0.36-0.83) | 0.0035 |

Experimental Protocols

Assessing the activity of PARP inhibitors like this compound requires specific cellular and biochemical assays.

4.1. Protocol: Cell-Based PARP Activity Assay (ELISA) This protocol quantifies PAR levels in cell lysates to measure the catalytic inhibition of PARP.[16]

-

Materials:

-

Cancer cell line (e.g., HeLa, or a BRCA-deficient line).

-

Complete cell culture medium.

-

This compound.

-

DNA-damaging agent (e.g., H₂O₂ or Methyl methanesulfonate (MMS)).

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Cell lysis buffer with protease inhibitors.

-

BCA Protein Assay Kit.

-

Commercial PAR ELISA Kit.

-

96-well microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment. Incubate overnight.

-

Inhibitor Treatment: Treat cells with serial dilutions of this compound for 1-2 hours.

-

Induction of DNA Damage: Add a DNA-damaging agent (e.g., 20 µM H₂O₂) and incubate for 10-15 minutes to stimulate PARP activity.[16]

-

Cell Lysis: Wash cells twice with ice-cold PBS, then add lysis buffer.

-

Protein Quantification: Determine and normalize the protein concentration of each lysate using a BCA assay.

-

PAR ELISA: Follow the manufacturer's protocol for the PAR ELISA kit, which typically involves adding lysates to an antibody-coated plate, followed by detection antibodies and a substrate.

-

Data Acquisition: Read absorbance on a microplate reader. The signal is inversely proportional to the PARP inhibitory activity of this compound.

-

4.2. Protocol: Cellular PARP Trapping Assay This assay measures the amount of PARP1 bound to chromatin, which increases with potent PARP trappers.[11]

-

Materials:

-

Cell line of interest.

-

This compound and other PARP inhibitors for comparison.

-

DNA-damaging agent (e.g., MMS).

-

Subcellular protein fractionation kit.

-

Reagents for SDS-PAGE and Western blotting.

-

Primary antibodies: anti-PARP1 and anti-Histone H3 (loading control).

-

Secondary HRP-conjugated antibody and chemiluminescent substrate.

-

-

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound ± a DNA-damaging agent (e.g., 1 mM MMS) for a specified time (e.g., 1 hour).

-

Chromatin Fractionation: Harvest cells and perform subcellular fractionation according to the kit manufacturer's protocol to isolate the chromatin-bound protein fraction. Crucially, include the respective PARP inhibitor in all fractionation buffers to prevent dissociation. [11]

-

Western Blotting: Normalize protein concentrations of the chromatin fractions. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-PARP1 and anti-Histone H3 antibodies.

-

Data Analysis: Quantify band intensities using densitometry. Normalize the PARP1 signal to the Histone H3 signal. An increased PARP1/H3 ratio compared to control indicates PARP trapping.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Role of BRCA Mutations in Cancer Treatment with Poly(ADP-ribose) Polymerase (PARP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of the PARP inhibitor this compound for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]

- 5. cdn.pfizer.com [cdn.pfizer.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 8. Poly (ADP-Ribose) Polymerase Inhibitors: this compound in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. urology-textbook.com [urology-textbook.com]

- 10. benchchem.com [benchchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. oncnursingnews.com [oncnursingnews.com]

- 13. esmo.org [esmo.org]

- 14. This compound plus enzalutamide in men with metastatic castration-resistant prostate cancer: final overall survival results from the randomised, placebo-controlled, phase 3 TALAPRO-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. targetedonc.com [targetedonc.com]

- 16. benchchem.com [benchchem.com]

The In Vivo Pharmacology of Talazoparib: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talazoparib (Talzenna®) is a potent, orally bioavailable small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2. It is approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer.[1][2] This technical guide provides an in-depth overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, compiling key data from preclinical and clinical studies. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this targeted therapy.

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism of action that targets the core of DNA single-strand break (SSB) repair.[3][4]

-

Catalytic Inhibition of PARP: Upon detection of a single-strand break in DNA, PARP enzymes are recruited to the site of damage. They catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other nuclear proteins, a process known as PARylation.[1] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins. This compound competitively binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR and thereby inhibiting the recruitment of the DNA repair machinery.[1]

-

PARP Trapping: Beyond its catalytic inhibition, this compound's high potency is largely attributed to its ability to "trap" PARP enzymes on DNA at the site of damage.[1][5] The binding of this compound to the PARP-DNA complex prevents the dissociation of PARP, creating a physical obstruction that is more cytotoxic than the unrepaired single-strand break alone.[3][5] These trapped complexes stall replication forks, leading to the formation of double-strand breaks (DSBs).[6]

In cancer cells with defects in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1/2 mutations, the accumulation of DSBs induced by this compound cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[4][7] This concept is known as synthetic lethality.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that support once-daily oral administration.[8][9] Its absorption is rapid, and it has a long elimination half-life.

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with the time to maximum plasma concentration (Tmax) generally occurring within 1 to 2 hours.[2][10] Steady-state plasma concentrations are typically reached within 2 to 3 weeks of daily dosing.[11] The absorption of this compound is not significantly affected by food, allowing for administration without regard to meals.[12] In vitro studies indicate that this compound is a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) transporters.[13][14]

Metabolism and Excretion

This compound undergoes minimal hepatic metabolism and is primarily excreted unchanged by the kidneys.[7] This suggests a low likelihood of drug-drug interactions with inhibitors or inducers of cytochrome P450 (CYP) enzymes.[13][15]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound from various clinical studies.

Table 1: Single-Dose Pharmacokinetics of this compound in Patients with Advanced Solid Tumors

| Parameter | 0.75 mg Dose[10] | 1 mg Dose[10] |

| Cmax (ng/mL) | 10.9 (2.2) | 16.4 (4.5) |

| AUC0-inf (ng·h/mL) | 823 (206) | 1080 (321) |

| t1/2 (h) | 56.6 (18.1) | 50.7 (11.5) |

| CL/F (L/h) | 1.0 (0.3) | 1.0 (0.3) |

| Vz/F (L) | 79.5 (21.7) | 71.4 (18.0) |

| Data are presented as mean (standard deviation). |

Table 2: Multiple-Dose Pharmacokinetics of this compound (1 mg Once Daily) in Patients with Advanced Solid Tumors

| Parameter | Value | Reference |

| Cmax (ng/mL) | 24.1 (6.2) | [10] |

| AUC0-24 (ng·h/mL) | 458 (124) | [10] |

| t1/2 (h) | 50 | [8][9] |

| Data are presented as mean (standard deviation) where available. |

Table 3: Population Pharmacokinetic Model of this compound

| Parameter | Value | Reference |

| Model Type | Two-compartment with first-order absorption | [12][16] |

| Apparent Clearance (CL/F) | 4.798 L/h | [2] |

| Apparent Volume of Distribution (Vd/F) | 456.8 L | [2] |

Drug-Drug Interactions

Coadministration of this compound with potent P-gp inhibitors such as itraconazole, amiodarone, carvedilol, clarithromycin, and verapamil can increase this compound exposure by approximately 45-56%.[13][14][17] This may necessitate a dose reduction of this compound.[17] Similarly, coadministration with BCRP inhibitors may also increase this compound exposure.[14]

Pharmacodynamics

The pharmacodynamic effects of this compound have been demonstrated in both preclinical models and clinical studies, confirming its mechanism of action in vivo.

PARP Inhibition

This compound treatment leads to a significant and sustained inhibition of PARP activity. In a Phase I study, sustained PARP inhibition in peripheral blood mononuclear cells (PBMCs) was observed at doses of 0.60 mg/day and higher.[8][9] A dose-dependent decrease in PARP activity in PBMCs was demonstrated, with a half-maximal inhibitory dose (ID50) of 0.0331 molality.[1] In patient tumor biopsies, single-agent this compound resulted in a 77-96% decrease in tumoral PARylation by day 8 of treatment.[18]

DNA Damage Response

Consistent with its mechanism of action, this compound induces markers of DNA damage. In preclinical studies, this compound treatment led to an increase in γH2AX, a marker of DNA double-strand breaks.[19][20] Clinical studies have also confirmed an increase in nuclear γH2AX in tumor biopsies from patients treated with this compound.[21]

Table 4: Pharmacodynamic Endpoints of this compound

| Endpoint | Matrix | Effect | Reference |

| PARP Activity | PBMCs | Dose-dependent inhibition | [1] |

| PARP Activity | Tumor Tissue | 77-96% decrease | [18] |

| γH2AX | Tumor Tissue | Increased expression | [21] |

Experimental Protocols

Phase I Dose-Escalation and Expansion Study (NCT01286987)

This first-in-human, open-label, single-arm study was designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in patients with advanced solid tumors, including those with DNA repair deficiencies.[22]

-

Study Design: The study consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD) and a dose-expansion phase.[22]

-

Patient Population: Patients with advanced or recurrent solid tumors.[22]

-

Dosing: this compound was administered orally once daily in 28-day cycles.[21] Doses ranged from 0.025 mg to 1.1 mg in the dose-escalation phase.[8]

-

Pharmacokinetic Sampling: Blood samples for PK analysis were collected at multiple time points after single and multiple doses.[8]

-

Pharmacodynamic Assessments: PARP activity was measured in PBMCs at baseline and at various time points during treatment.[8]

Preclinical In Vivo Studies

Preclinical studies in xenograft models have been instrumental in elucidating the in vivo activity of this compound.

-

Models: Patient-derived xenograft (PDX) models and cell line-derived xenograft models, often with BRCA1/2 mutations, have been utilized.[1][23]

-

Administration: this compound is typically administered orally.[24]

-

Pharmacodynamic Analysis: Tumor and blood samples are collected to assess PARP inhibition (e.g., by measuring PAR levels) and DNA damage (e.g., by immunohistochemistry for γH2AX).[20]

-

Efficacy Evaluation: Tumor growth inhibition is the primary efficacy endpoint.[19]

Conclusion

This compound is a potent PARP inhibitor with a well-characterized in vivo pharmacokinetic and pharmacodynamic profile. Its dual mechanism of catalytic inhibition and PARP trapping translates to significant antitumor activity, particularly in tumors with homologous recombination deficiencies. The predictable pharmacokinetics support a convenient once-daily oral dosing regimen. Understanding the interplay between this compound exposure and its pharmacodynamic effects on PARP inhibition and DNA damage is crucial for optimizing its clinical use and for the development of rational combination therapies. This guide provides a foundational understanding of these key pharmacological aspects to aid in ongoing research and drug development efforts.

References

- 1. Development of the PARP inhibitor this compound for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, safety, and antitumor activity of this compound monotherapy in Chinese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.pfizer.com [cdn.pfizer.com]

- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 7. urology-textbook.com [urology-textbook.com]

- 8. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor this compound in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor this compound in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Population Pharmacokinetics of this compound in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oncologynewscentral.com [oncologynewscentral.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Cancer Drug Interactions from Radboud UMC and University of Liverpool [cancer-druginteractions.org]

- 16. Population Pharmacokinetics Analysis of this compound and Enzalutamide Combination Therapy for Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reference.medscape.com [reference.medscape.com]

- 18. Pharmacodynamic effects of the PARP inhibitor this compound (MDV3800, BMN 673) in patients with BRCA-mutated advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A nano-liposome formulation of the PARP inhibitor this compound enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice [thno.org]

- 21. Pharmacodynamic effects of the PARP inhibitor this compound (MDV3800, BMN 673) in patients with BRCA-mutated advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. EGFR Amplification Induces Increased DNA Damage Response and Renders Selective Sensitivity to this compound (PARP Inhibitor) in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synergistic Activity of PARP Inhibition by this compound (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Dual-Edged Sword: A Technical Guide to the In Vitro Mechanisms of Talazoparib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talazoparib (Talzenna®) is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1 and PARP2, which are critical components of the DNA damage response (DDR) network.[1][2] Its clinical efficacy, especially in cancers with deficiencies in homologous recombination repair (HRR) such as those harboring BRCA1/2 mutations, is attributed to a dual mechanism of action: the inhibition of PARP's catalytic activity and the trapping of PARP enzymes on DNA.[3][4] This guide provides an in-depth technical overview of the in vitro methodologies used to investigate these two key mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

The Dual Mechanism of this compound: Catalytic Inhibition and PARP Trapping

This compound exerts its cytotoxic effects through two distinct but complementary actions:

-

Catalytic Inhibition: this compound competitively binds to the NAD+ binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[3] This inhibition of PARP's enzymatic activity disrupts the recruitment of other DNA repair factors to sites of single-strand breaks (SSBs), leading to their accumulation.[1]

-

PARP Trapping: Beyond enzymatic inhibition, this compound stabilizes the PARP-DNA complex, effectively "trapping" the PARP enzyme at the site of DNA damage.[2][3] These trapped complexes are highly cytotoxic as they create physical barriers to DNA replication and transcription, leading to replication fork collapse and the formation of lethal double-strand breaks (DSBs).[5] Preclinical in vitro studies have demonstrated that this compound is a significantly more potent PARP trapper compared to other inhibitors like olaparib and veliparib.[4][6]

This dual mechanism leads to a synthetic lethal phenotype in cancer cells with compromised HRR pathways. The accumulation of DSBs in these cells, which are unable to be repaired efficiently, triggers apoptosis and cell death.[1]

Data Presentation: Quantitative In Vitro Activity of this compound

The following tables summarize key quantitative data for this compound from in vitro studies.

Table 1: PARP1/2 Catalytic Inhibition

| Parameter | Value | Reference(s) |

| PARP1 IC50 | 0.57 nM | [7] |

| Cellular PARylation IC50 (HeLa cells) | <0.0005 µM | [8] |

Table 2: In Vitro Cytotoxicity in Cancer Cell Lines

| Cell Line | Genetic Background | IC50 | Reference(s) |

| MX-1 | BRCA1/2-defective | 0.015 µM | [8] |

| Capan-1 | BRCA2-defective | 0.003 µM | [8] |

| MDA-MB-436 | BRCA1 mutant | ~0.13 µM | [9][10] |

| SKBR3 | HER2+, no known BRCA mutation | ~0.04 µM | [9] |

| JIMT1 | HER2+, no known BRCA mutation | ~0.002 µM | [9] |

| MDA-MB-231 | TNBC, no germline BRCA mutation | ~0.48 µM | [9] |

| MDA-MB-468 | TNBC, no germline BRCA mutation | ~0.8 µM | [9] |

| GSCs (sensitive) | EGFR-amplified | <300 nM | [11] |

| Osteosarcoma (MG63) | HR pathway defects | 0.448 µM | [12] |

| Osteosarcoma (ZK-58) | HR pathway defects | 0.115 µM | [12] |

Experimental Protocols

PARP Catalytic Inhibition Assay

Principle: This assay quantifies the ability of this compound to inhibit the enzymatic activity of PARP1, which involves the synthesis of PAR chains using NAD+ as a substrate. The level of PARylation can be detected using a colorimetric or chemiluminescent ELISA-based method.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., calf thymus DNA)

-

Biotinylated-NAD+

-

Streptavidin-HRP conjugate

-

TMB substrate

-

96-well plates (high-binding)

-

Plate reader

Protocol:

-

Coat a 96-well plate with histone proteins and block with a suitable blocking buffer.

-

Prepare a reaction mixture containing activated DNA, biotinylated-NAD+, and varying concentrations of this compound.

-

Add recombinant PARP1 enzyme to initiate the reaction.

-

Incubate the plate at 37°C for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the IC50 value by plotting the absorbance against the log of this compound concentration.

PARP Trapping Assays

Principle: This homogeneous assay measures the trapping of PARP1 onto a fluorescently labeled DNA oligonucleotide. When PARP1 binds to the fluorescent DNA, the polarization of the emitted light increases. In the presence of NAD+, PARP1 auto-PARylates and dissociates, leading to a decrease in fluorescence polarization. A PARP inhibitor that traps PARP1 on the DNA will prevent this dissociation, resulting in a sustained high FP signal.[13][14]

Materials:

-

Recombinant human PARP1 enzyme

-

Fluorescently labeled DNA oligonucleotide duplex

-

NAD+

-

This compound

-

Assay buffer

-

384-well black plates

-

Fluorescence plate reader capable of measuring FP

Protocol:

-

In a 384-well plate, add the assay buffer, fluorescently labeled DNA, and varying concentrations of this compound.

-

Add recombinant PARP1 enzyme to each well and incubate for 30-60 minutes at room temperature to allow complex formation.

-

Initiate the PARylation reaction by adding NAD+ to all wells except the "high FP control" wells.

-

Incubate the plate for 60 minutes at room temperature.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation ~485 nm, emission ~530 nm).

-

The increase in FP signal is directly proportional to the amount of trapped PARP1. Calculate the EC50 for PARP trapping.

Principle: This cell-based assay quantifies the amount of PARP1 that is trapped on chromatin following treatment with this compound. Cells are lysed and fractionated to separate the chromatin-bound proteins from the soluble nuclear proteins. The amount of PARP1 in the chromatin fraction is then determined by Western blotting.

Materials:

-

Cancer cell lines (e.g., BRCA-mutant and wild-type)

-

This compound

-

DNA damaging agent (optional, e.g., methyl methanesulfonate - MMS)

-

Subcellular protein fractionation kit

-

Primary antibodies (anti-PARP1, anti-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound, with or without a DNA damaging agent, for a specified time (e.g., 4 hours).

-

Harvest the cells and perform subcellular fractionation according to the kit manufacturer's instructions to isolate the chromatin-bound protein fraction.

-

Determine the protein concentration of the chromatin fractions.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against PARP1. Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to determine the relative amount of trapped PARP1.

DNA Damage Assays

Principle: The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early marker of DNA double-strand breaks. This assay uses immunofluorescence to visualize and quantify the formation of γH2AX foci in the nuclei of cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI nuclear stain

-

Fluorescence microscope

Protocol:

-

Grow cells on coverslips in a culture dish.

-

Treat the cells with this compound for the desired time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block with blocking solution for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash and incubate with the fluorescently labeled secondary antibody for 1 hour.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

-

Quantify the number and intensity of foci per nucleus.

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Materials:

-

Cancer cell lines

-

This compound

-

Low-melting-point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

DNA stain (e.g., SYBR Green)

-

Fluorescence microscope with image analysis software

Protocol:

-

Treat cells with this compound.

-

Harvest the cells and mix them with low-melting-point agarose.

-

Pipette the cell/agarose mixture onto a microscope slide and allow it to solidify.

-

Immerse the slides in lysis solution to remove cell membranes and proteins.

-

Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

-

Apply an electric field to separate the damaged DNA fragments.

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail moment, etc.).

Cellular Consequence Assays

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell lines

-

This compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases 3 and 7, releasing a substrate for luciferase that generates a luminescent signal. The intensity of the light is proportional to the amount of caspase activity.

Materials:

-

Cancer cell lines

-

This compound

-

Caspase-Glo® 3/7 Reagent

-

96-well white-walled plates

-

Luminometer

Protocol:

-

Seed cells in a 96-well white-walled plate.

-

Treat the cells with this compound for the desired duration.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of apoptosis.

Conclusion